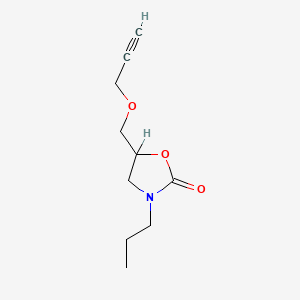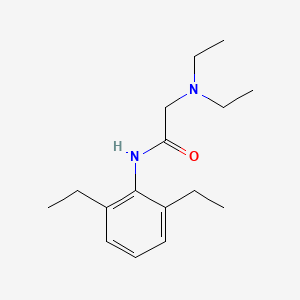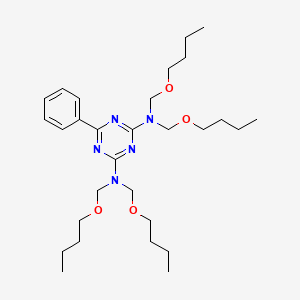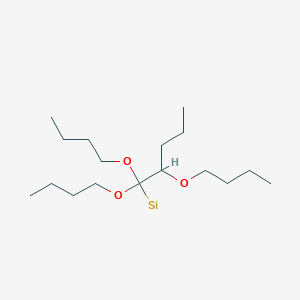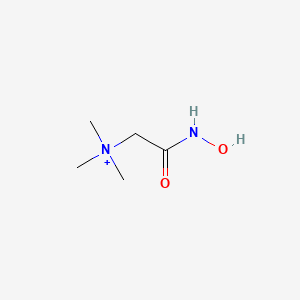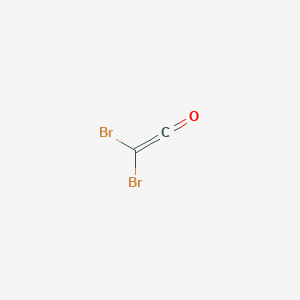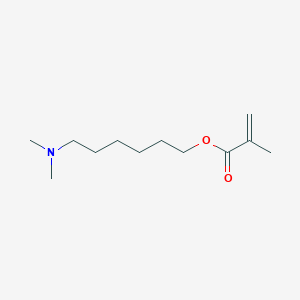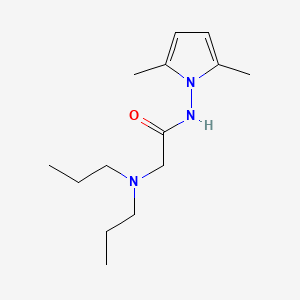
1,7-Dichlorophenazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dichlorophenazine: is a chemical compound belonging to the phenazine family, characterized by the presence of two chlorine atoms at the 1 and 7 positions on the phenazine ring. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine and industry .
準備方法
Synthetic Routes and Reaction Conditions: 1,7-Dichlorophenazine can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with 2-chlorobenzoquinone under oxidative conditions. This method typically requires the use of an oxidizing agent such as ferric chloride or potassium ferricyanide .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidative cyclization reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 1,7-Dichlorophenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenazine-1,7-dioxide.
Reduction: Reduction reactions can yield phenazine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Phenazine-1,7-dioxide.
Reduction: Various phenazine derivatives.
Substitution: Substituted phenazine compounds with different functional groups.
科学的研究の応用
1,7-Dichlorophenazine has several scientific research applications, including:
作用機序
The mechanism of action of 1,7-Dichlorophenazine involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, disrupting the replication process and inhibiting the growth of microorganisms and cancer cells. Additionally, it can generate reactive oxygen species, causing oxidative damage to cellular structures .
類似化合物との比較
Phenazine: The parent compound of 1,7-Dichlorophenazine, known for its broad spectrum of biological activities.
1,6-Dichlorophenazine: Similar to this compound but with chlorine atoms at the 1 and 6 positions.
Phenazine-1-carboxylic acid: A phenazine derivative with potent antimicrobial properties.
Uniqueness: this compound is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. This unique structure allows it to interact differently with biological targets compared to other phenazine derivatives .
特性
CAS番号 |
13860-52-1 |
|---|---|
分子式 |
C12H6Cl2N2 |
分子量 |
249.09 g/mol |
IUPAC名 |
1,7-dichlorophenazine |
InChI |
InChI=1S/C12H6Cl2N2/c13-7-4-5-9-11(6-7)15-10-3-1-2-8(14)12(10)16-9/h1-6H |
InChIキー |
LTQDHBYUJITEKF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)N=C3C=CC(=CC3=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


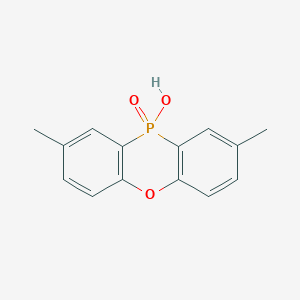
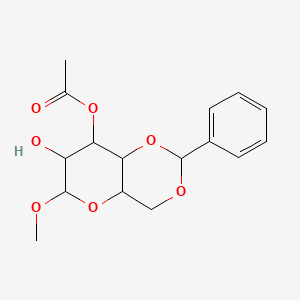
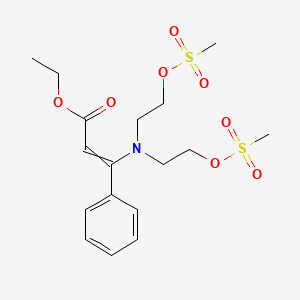
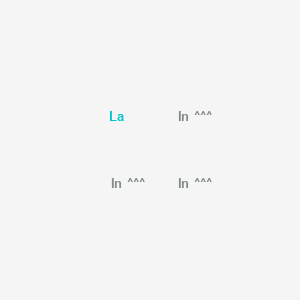
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide](/img/structure/B14711105.png)
